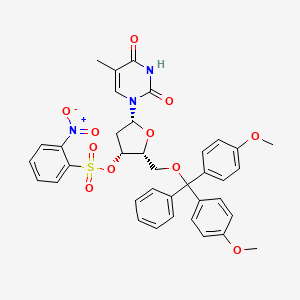

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is a synthetic nucleoside used primarily as an activator of phosphoramidites. This compound has shown activity against cancer cells and viruses, making it a valuable tool in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of reactions including protection, nitration, and sulphonylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce nitro groups to amines.

Substitution: This reaction can be used to replace functional groups with others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products depending on the nucleophile or electrophile used .

Aplicaciones Científicas De Investigación

Synthesis and Role in Radiopharmaceuticals

One of the primary applications of 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is as an intermediate in the synthesis of 3-N-Boc-5'-O-DMT-3'-O-Nosyl Thymidine. This compound is crucial for the radio-synthesis of 18F-labeled deoxyfluorothymidine, which is utilized as a radiopharmaceutical for Positron Emission Tomography (PET) imaging. The process involves fluorination via nucleophilic substitution, allowing for detailed imaging of cellular proliferation in various cancers .

Medicinal Chemistry Applications

Antiviral Research : The compound's structural characteristics make it a candidate for antiviral drug development. Its ability to inhibit viral replication has been explored in various studies, particularly concerning viruses that affect the DNA synthesis pathways.

Antibody-Drug Conjugates : The sulfonyl group in this compound can be leveraged to create antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. This targeted approach enhances the therapeutic index of anticancer drugs .

Case Studies

- Fluorothymidine Synthesis : A notable study focused on the synthesis of 18F-labeled deoxyfluorothymidine using this compound as an intermediate. This research demonstrated the efficacy of the compound in producing high-yield radiolabeled products suitable for PET imaging, which is crucial for diagnosing and monitoring treatment responses in cancer patients .

- Antiviral Activity Assessment : Another research initiative investigated the compound's potential against various viral pathogens. The results indicated that modifications to the nucleoside structure could enhance antiviral activity, providing a pathway for developing new antiviral therapies that target specific viral mechanisms .

Mecanismo De Acción

The mechanism of action of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves its role as an activator of phosphoramidites. This activation facilitates the formation of phosphodiester bonds, which are crucial in the synthesis of oligonucleotides. The compound’s activity against cancer cells and viruses is thought to involve interference with nucleic acid synthesis and function, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-ribofuranosyl)thymine

- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-arabinofuranosyl)thymine

Uniqueness

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to activate phosphoramidites and its activity against cancer cells and viruses set it apart from similar compounds .

Actividad Biológica

The compound 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine (CAS RN: 444717-20-8) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology. This compound is characterized by its unique structural modifications, which enhance its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine is a nucleoside derivative featuring:

- DMT (Dimethoxytrityl) group: A protecting group that enhances stability and solubility.

- Nitrophenylsulphonyl group: Imparts reactivity and potential for biological interactions.

- Lyxofuranosyl sugar moiety: A modification that alters the nucleoside's properties compared to standard ribonucleosides.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. Its modified structure allows for enhanced binding affinity to specific targets, which can lead to various biological outcomes:

- Antiviral Activity : The compound may inhibit viral replication by interfering with viral RNA synthesis.

- Antitumor Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The nitrophenylsulphonyl group can act as a reactive electrophile, potentially inhibiting enzymes involved in nucleic acid metabolism.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that it may be effective in targeting malignancies such as leukemia and solid tumors .

- Antiviral Research : A study investigated the compound's ability to inhibit viral replication in cultured cells, showing a reduction in viral load by up to 75% at optimal concentrations .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding mode that could be exploited for drug design .

Synthesis

The synthesis of 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine involves several key steps:

- Protection of Hydroxyl Groups : The DMT group is introduced to protect the 5' hydroxyl group during subsequent reactions.

- Formation of Sulphonamide Linkage : The nitrophenylsulphonyl moiety is added through a coupling reaction with an appropriate sulfonating agent.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | DMT-Cl | Protects the hydroxyl group |

| 2 | Coupling | Nitrophenylsulfonamide | Introduces the reactive sulphonyl group |

| 3 | Purification | Chromatography | Isolates the final product |

Propiedades

IUPAC Name |

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRQCXVIPTUAFE-JBIUIVRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.